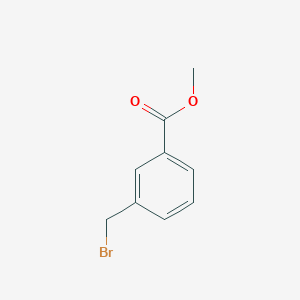

Methyl 3-(bromomethyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHSMQQNPRLEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333760 | |

| Record name | Methyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-28-8 | |

| Record name | Methyl 3-(bromomethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(bromomethyl)benzoate

Methyl 3-(bromomethyl)benzoate is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates both a reactive benzyl (B1604629) bromide moiety and a methyl ester group, allowing for sequential or orthogonal chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white crystalline powder or solid at room temperature.[1][2] It is slightly soluble in water but soluble in organic solvents like methanol.[2][3]

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [3][4] |

| CAS Number | 1129-28-8 | [3][4] |

| Melting Point | 41-47 °C | [3] |

| Boiling Point | 112-114 °C at 3 mmHg | [3] |

| Density | 1.47 g/cm³ | [2][3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |

| Storage Temperature | 2-8°C | [3] |

| Appearance | White crystalline powder or crystals | [1][2] |

| Solubility | Slightly soluble in water; Soluble in methanol | [2][3] |

Reactivity and Chemical Behavior

The primary mode of reactivity for this compound involves the displacement of the bromide ion via nucleophilic substitution at the benzylic carbon.[6] This enhanced reactivity is due to the stability of the resulting benzylic carbocation intermediate, making it an excellent electrophile for reactions with a wide range of nucleophiles, including amines, thiols, and azides.[6] This reactivity is fundamental to its application in constructing more complex molecular architectures, such as heterocyclic systems.[6]

The methyl ester group provides a second reactive site that can undergo hydrolysis to the corresponding carboxylic acid or be converted to other functional groups.[6] This dual functionality allows for its use as a key intermediate in the synthesis of pharmaceutical scaffolds, particularly for incorporating substituted benzyl motifs found in bioactive molecules like kinase inhibitors and receptor agonists/antagonists.[6]

The following diagram illustrates the general mechanism of a nucleophilic substitution reaction with this compound.

Caption: General Nucleophilic Substitution Reaction.

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is through the radical bromination of the methyl group of methyl m-toluate.[6] This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][3]

This protocol describes a general procedure for the synthesis of this compound.[2][3]

Materials:

-

Methyl m-toluate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Cyclohexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a dry 100 mL three-necked flask, dissolve 7.9 g of methyl m-toluate in 30 mL of carbon tetrachloride.[2][3]

-

Add 0.23 g of AIBN and 9.36 g of NBS to the solution. The NBS can be added sequentially in three portions at intervals of 2-3 hours.[2][3]

-

Heat the reaction mixture to 70°C. The color of the solution will change from yellow to orange and finally to white.[2][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of cyclohexane/ethyl acetate (5:1).[2][3]

-

Once the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct and any unreacted NBS.[2][3]

-

The filtrate is then concentrated under reduced pressure (rotary evaporation) to yield the product. This procedure can yield up to 11.5 g (95%) of a yellow oily product.[2][3]

The following diagram outlines the workflow for the synthesis of this compound.

Caption: Synthesis Workflow Diagram.

Safety and Handling

This compound is classified as a hazardous chemical.[5] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[5][7] It is also a lachrymator, meaning it can cause tearing.[7]

Hazard Statements:

-

H302: Harmful if swallowed[4]

-

H314: Causes severe skin burns and eye damage[4]

-

H317: May cause an allergic skin reaction[4]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]

Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7] Store in a dry, cool, and well-ventilated place in a tightly closed container.[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key identifiers include:

-

SMILES: COC(=O)c1cccc(CBr)c1[4]

-

InChI: 1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3[4]

-

InChIKey: YUHSMQQNPRLEEJ-UHFFFAOYSA-N[4]

Various spectroscopic data, including 1H NMR, 13C NMR, and IR spectra, are available in chemical databases for reference.[8][9]

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 1129-28-8 [m.chemicalbook.com]

- 3. This compound | 1129-28-8 [chemicalbook.com]

- 4. 3-(溴甲基)苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | High-Purity | RUO [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound(1129-28-8) IR2 spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Methyl 3-(bromomethyl)benzoate CAS number and structure

An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key building block in synthetic organic and medicinal chemistry. This document outlines its chemical properties, safety information, and detailed experimental protocols for its synthesis and application, with a focus on its role in the development of complex molecular architectures for pharmaceutical research.

Core Compound Information

Chemical Structure:

Caption: 2D Structure of this compound

CAS Number: 1129-28-8[1][2][3][4]

Physicochemical and Safety Data

The quantitative properties and safety information for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3][4] |

| Molecular Weight | 229.07 g/mol | [1][2][3][4] |

| Appearance | White crystalline powder or crystals | [1] |

| Melting Point | 41-47 °C | [2][4][5] |

| Boiling Point | 112-114 °C at 3 mmHg | [1][2][4][5] |

| Density | 1.47 g/cm³ | [1][2] |

| Solubility | Soluble in Methanol (B129727); Slightly soluble in water | [1][2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3] |

| SMILES | COC(=O)c1cccc(CBr)c1 | [2][4][5] |

| InChI Key | YUHSMQQNPRLEEJ-UHFFFAOYSA-N | [2][4][5] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Signal Word | Danger | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction) | [3] |

| Precautionary Statements | P260, P272, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338 | [3] |

| Hazard Class | Acute Toxicity 4 (Oral), Skin Corrosion 1B, Skin Sensitization 1 | [3] |

| Storage Class | 8A - Combustible, corrosive hazardous materials | [3] |

Applications in Research and Drug Development

This compound is a versatile bifunctional reagent widely used in organic synthesis.[6] Its primary value lies in its two distinct reactive sites:

-

Activated Benzyl (B1604629) Bromide: The bromomethyl group is an excellent electrophile, highly susceptible to nucleophilic substitution (Sₙ2-type) reactions. This allows for the efficient introduction of a functionalized benzyl moiety.[6]

-

Methyl Ester: The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a secondary handle for molecular diversification.[6]

These features make it a crucial intermediate for building complex molecular scaffolds. It is frequently employed in the synthesis of pharmaceutical candidates, including kinase inhibitors and receptor agonists/antagonists, and is instrumental in structure-activity relationship (SAR) studies.[6] A key application is the alkylation of nitrogen atoms within heterocyclic systems, a common strategy in the synthesis of bioactive compounds.[6]

Caption: Role in a Drug Discovery Workflow

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative application are provided below.

Protocol 1: Synthesis of this compound

This protocol details the synthesis via free-radical bromination of methyl m-toluate.

Caption: Synthesis Workflow Diagram

Methodology:

-

Reaction Setup: To a dry three-necked flask, add methyl m-toluate (1.0 eq) and a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).

-

Bromination: Add N-Bromosuccinimide (NBS) (approx. 1.1-1.2 eq) portion-wise to the solution.

-

Heating: Heat the reaction mixture to reflux (70-80°C) for 5 to 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The solid byproduct, succinimide, is removed by filtration.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellowish oil.[1] Further purification can be achieved via silica (B1680970) gel chromatography if necessary.

Protocol 2: Synthesis of an N-Substituted Imidazolium (B1220033) Salt

This protocol demonstrates the use of this compound as an alkylating agent for a heterocyclic nucleophile, a common step in the synthesis of N-heterocyclic carbene (NHC) precursors and other bioactive molecules.

Caption: Reaction Workflow with Theobromine

Methodology:

This protocol is adapted from the synthesis of a theobromine-derived imidazolium salt.

-

Reaction Setup: In a reaction vessel, combine theobromine (1.0 eq) and this compound (approx. 1.1 eq). No solvent is initially required.

-

Heating: Stir the mixture at 120°C for 18 hours.

-

Isolation of Crude Product: Filter any precipitate from the hot mixture. The resulting oil is dissolved in a minimal amount of dichloromethane, and diethyl ether is added to precipitate the crude product as a solid.

-

Purification: The crude solid is filtered and further purified by stirring with methanol for 30 minutes.

-

Final Product: The purified product, the corresponding imidazolium bromide salt, is isolated as a white powder via vacuum filtration.

References

- 1. This compound | High-Purity | RUO [benchchem.com]

- 2. Synthesis and antimicrobial studies of silver N-heterocyclic carbene complexes bearing a methyl benzoate substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.unipr.it [repository.unipr.it]

- 4. WO2019226977A1 - Tlr7 agonists - Google Patents [patents.google.com]

- 5. US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents [patents.google.com]

- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

Synthesis of Methyl 3-(bromomethyl)benzoate from methyl 3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 3-(bromomethyl)benzoate from methyl 3-methylbenzoate (B1238549), a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic process, including the underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a 3-(methoxycarbonyl)benzyl moiety into target molecules. Its utility stems from the presence of a reactive benzylic bromide, which readily participates in nucleophilic substitution reactions. This allows for the facile construction of more complex molecular architectures, a crucial step in the synthesis of novel therapeutic agents. The synthesis from methyl 3-methylbenzoate is a common and efficient method, relying on the selective free-radical bromination of the benzylic methyl group.

Reaction Overview and Mechanism

The conversion of methyl 3-methylbenzoate to this compound is achieved through a benzylic bromination reaction. This reaction proceeds via a free-radical chain mechanism, typically employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] The reaction is generally conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under reflux conditions.[1]

The mechanism can be described in three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator upon heating, generating free radicals.

-

Propagation: A bromine radical, generated from the reaction of the initiator with NBS, abstracts a hydrogen atom from the benzylic methyl group of methyl 3-methylbenzoate. This forms a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentration from the reaction of NBS with trace amounts of HBr, to yield the desired product, this compound, and a new bromine radical that continues the chain reaction.[1][2][3]

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Free-radical mechanism for benzylic bromination.

Quantitative Data

The physical and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Melting Point | 41-45 °C | |

| Boiling Point | 112-114 °C at 3 mmHg | |

| Appearance | White to light yellow solid or oil | [4][5] |

| Solubility | Slightly soluble in water | [5][6] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (DMSO-d6) | Chemical shifts (δ) are typically observed for the aromatic protons, the benzylic protons (-CH₂Br), and the methyl ester protons (-OCH₃). | [7] |

| ¹³C NMR | Characteristic signals are expected for the carbonyl carbon, aromatic carbons, the benzylic carbon, and the methyl ester carbon. | [8] |

| IR | Key absorptions include C=O stretching (ester), C-O stretching, and C-H stretching (aromatic and aliphatic). | [8] |

Experimental Protocols

Several protocols for the synthesis of this compound have been reported with high yields. Below are detailed methodologies for two common procedures.

Protocol 1: Synthesis using N-Bromosuccinimide and AIBN

This protocol is a widely used method for the selective bromination of the methyl group.[1][4]

Materials:

-

Methyl 3-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Cyclohexane

-

Triethyl phosphate (B84403) (for purification, optional)

Procedure:

-

A solution of methyl 3-methylbenzoate (0.31 mol) in CCl₄ (200 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]

-

The solution is heated to reflux.[4]

-

AIBN (2.6 g) is added to the refluxing solution in one portion.[4]

-

NBS (67 g, 0.38 mol) is then added carefully to the mixture over a period of 2 hours.[4]

-

The reaction mixture is maintained at reflux for an additional 5 hours.[4]

-

After cooling to room temperature, the mixture is filtered to remove the succinimide byproduct.[4][6]

-

The filtrate is concentrated under reduced pressure to yield this compound as a yellowish oil.[4][6]

-

Further purification can be achieved by dissolving the crude product in triethyl phosphate and heating to 160 °C for 10 hours, followed by workup.[4]

Expected Yield: Approximately 94%.[4]

Protocol 2: Synthesis using N-Bromosuccinimide and Benzoyl Peroxide

This protocol utilizes benzoyl peroxide as the radical initiator.

Materials:

-

Methyl 3-methylbenzoate (methyl m-toluate)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

Procedure:

-

To a mixture of methyl 3-methylbenzoate (180 g, 1.2 mol) and NBS (235 g, 1.32 mol) in CCl₄ (2 L), benzoyl peroxide (18 g) is added in portions at 50 °C.[4]

-

The mixture is then heated to reflux and maintained for 5 hours.[4]

-

The reaction mixture is allowed to cool to 40 °C, and the solid succinimide is removed by filtration.[4]

-

The filtrate is concentrated under reduced pressure to give this compound as a light yellow liquid.[4]

Expected Yield: Approximately 91%.[4]

Caption: Experimental workflows for synthesis.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

AIBN and Benzoyl Peroxide: Can be explosive upon heating or shock. Handle with care and store appropriately.

-

Brominated compounds: Benzylic bromides are lachrymators and irritants. Handle in a fume hood.

Conclusion

The synthesis of this compound from methyl 3-methylbenzoate via free-radical bromination is a robust and high-yielding process. The use of N-bromosuccinimide with a suitable radical initiator provides a selective method for the functionalization of the benzylic position. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient production of this important chemical intermediate.

References

- 1. This compound | High-Purity | RUO [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. echemi.com [echemi.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 1129-28-8 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(1129-28-8) IR2 spectrum [chemicalbook.com]

An In-depth Technical Guide to the Key Reactive Sites of Methyl 3-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(bromomethyl)benzoate is a versatile bifunctional reagent of significant interest in synthetic organic chemistry and medicinal chemistry. Its value stems from the presence of two distinct and selectively addressable reactive sites: a highly reactive benzylic bromide and a modifiable methyl ester. This guide provides a comprehensive overview of the core reactivity of these sites, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations and workflows. Understanding the chemoselectivity and reactivity of these functional groups is paramount for the efficient design and synthesis of complex molecular architectures, including novel pharmaceutical scaffolds and functional materials.

Core Reactive Sites and Their Chemical Behavior

This compound possesses two primary centers of reactivity: the electrophilic benzylic carbon of the bromomethyl group and the carbonyl carbon of the methyl ester. The strategic positioning of these groups on the aromatic ring allows for a range of selective chemical transformations.

-

The Benzylic Bromide: The bromomethyl group is the more reactive of the two sites. The C-Br bond at the benzylic position is activated towards nucleophilic substitution, readily undergoing SN2-type reactions.[1] This high reactivity is attributed to the stabilization of the transition state by the adjacent benzene (B151609) ring. A wide array of nucleophiles, including amines, thiols, azides, and the nitrogen atoms of heterocyclic systems like imidazoles and triazoles, can displace the bromide ion.[1] This makes this compound an excellent reagent for introducing a 3-(methoxycarbonyl)benzyl moiety into various molecular frameworks.

-

The Methyl Ester: The methyl ester functionality is a classic electrophilic site, susceptible to nucleophilic acyl substitution. While less reactive than the benzylic bromide, it can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[1][2] This transformation is often a key step in multi-step syntheses, allowing for further modifications such as amide bond formation or conversion to other functional groups. The ester can also undergo transesterification or reduction.

Quantitative Data on Reactivity and Synthesis

The synthesis of this compound is most commonly achieved through the radical bromination of the methyl group of methyl m-toluate.[1] This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][3]

| Starting Material | Reagents | Initiator | Solvent | Conditions | Product | Yield (%) | Reference |

| Methyl m-toluate | N-Bromosuccinimide (NBS) | Benzoyl peroxide | Carbon tetrachloride (CCl₄) | Reflux, 5 hours | This compound | 91 | [1][3] |

| Methyl m-toluate | N-Bromosuccinimide (NBS) | AIBN | Carbon tetrachloride (CCl₄) | Reflux, 5 hours | This compound | 94 | [1][3] |

| Methyl m-toluate | N-Bromosuccinimide (NBS) | AIBN | Not Specified | 70°C | This compound | 95 | [4] |

| 3-(Bromomethyl)benzoic acid | Thionyl chloride, Methanol | - | - | 25°C to reflux | This compound | ~94 | [1][3] |

Spectroscopic Data:

| Technique | Solvent | Key Signals | Reference |

| 1H NMR | DMSO-d6 | Signals in the aromatic region and a singlet upfield corresponding to the methyl ester protons. | [5] |

| 13C NMR | Not Specified | The 6 carbons of the benzyl (B1604629) ring appear as 6 distinct peaks due to the loss of symmetry. The carbonyl carbon resonates around 164 ppm and the methyl ester carbon at approximately 53 ppm. | [6] |

| IR | Not Specified | Data available on ChemicalBook. | [7] |

Key Chemical Transformations and Experimental Protocols

Nucleophilic Substitution at the Benzylic Position

The displacement of the benzylic bromide is a cornerstone of this reagent's utility.

Diagram of Nucleophilic Substitution:

Caption: SN2 reaction of this compound with a nucleophile.

Experimental Protocol: N-Alkylation of an Amine

This protocol is a general representation for the reaction of this compound with a primary or secondary amine.

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (B52724) (CH₃CN) as solvent

-

-

Procedure:

-

To a solution of the amine in acetonitrile, add potassium carbonate.

-

Add a solution of this compound in acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid potassium carbonate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Hydrolysis of the Methyl Ester

The conversion of the methyl ester to a carboxylic acid is a common transformation.

Diagram of Ester Hydrolysis:

References

Spectroscopic Profile of Methyl 3-(bromomethyl)benzoate: A Technical Guide for Researchers

Introduction

Methyl 3-(bromomethyl)benzoate is a valuable bifunctional reagent in organic synthesis, widely utilized by researchers in medicinal chemistry and materials science. Its structure incorporates both a reactive benzylic bromide, which is susceptible to nucleophilic substitution, and a methyl ester that can undergo hydrolysis or other transformations. An unambiguous characterization of this compound is paramount for its effective use in complex synthetic pathways. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also presented to aid in the replication and verification of these results.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.01 | s | Ar-H |

| ~7.95 | d | Ar-H |

| ~7.62 | d | Ar-H |

| ~7.45 | t | Ar-H |

| ~4.53 | s | -CH₂Br |

| ~3.91 | s | -OCH₃ |

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166.2 | C=O (ester) |

| ~138.5 | Ar-C |

| ~134.0 | Ar-C |

| ~131.0 | Ar-C |

| ~130.3 | Ar-C |

| ~129.0 | Ar-C |

| ~128.8 | Ar-C |

| ~52.4 | -OCH₃ |

| ~32.5 | -CH₂Br |

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1200 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 228/230 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |

| 149 | High | [M - Br]⁺ |

| 119 | Moderate | [M - Br - OCH₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Data Processing: Apply a Fourier transform to the FID and phase correct the resulting spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Attenuated Total Reflectance (ATR)-IR Protocol:

-

Instrument: Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Measurement: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Electron Ionization (EI)-MS Protocol:

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Scan for positive ions. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the identification and structural confirmation of this compound using the combined spectroscopic data.

Caption: Workflow for the spectroscopic identification of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Methyl 3-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 3-(bromomethyl)benzoate, a versatile bifunctional reagent crucial in organic synthesis and pharmaceutical development. This document outlines its known solubility in common solvents, details its stability profile, and provides robust experimental protocols for researchers to determine quantitative solubility and assess stability under various conditions.

Core Properties of this compound

This compound is a white crystalline solid at room temperature.[1][2] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [3] |

| Molecular Weight | 229.07 g/mol | [3] |

| Melting Point | 46-47 °C | [1][3] |

| Boiling Point | 112-114 °C at 3 mmHg | [1][3] |

| Appearance | White crystalline powder or crystals | [1][2] |

Solubility Profile

| Solvent | Qualitative Solubility | Reference(s) |

| Water | Slightly soluble | [1][3] |

| Methanol | Soluble | [1] |

| Carbon Tetrachloride | Soluble (used as a reaction solvent) | [3] |

| Cyclohexane | Soluble (used as a reaction solvent) | [2] |

| Acetonitrile | Soluble (used as a reaction solvent) | [4] |

| Chlorobenzene | Soluble (used as a reaction solvent) | [4] |

| Methyl Acetate | Soluble (used as a reaction solvent) | [4] |

Stability and Reactivity

This compound possesses two primary reactive sites: the benzylic bromide and the methyl ester.[4] This dual reactivity makes it a versatile synthetic intermediate but also necessitates careful handling and storage to prevent degradation. The compound should be stored at 2-8°C.[1][5]

| Condition | Stability/Reactivity Profile | Potential Degradation Products | Reference(s) |

| Aqueous Conditions | Susceptible to hydrolysis at both the ester and benzylic bromide positions. The rate of hydrolysis is expected to be pH-dependent. | 3-(Bromomethyl)benzoic acid, 3-(Hydroxymethyl)benzoic acid methyl ester, 3-(Hydroxymethyl)benzoic acid | [4] |

| Basic Conditions | The ester group is susceptible to saponification. The benzylic bromide is reactive towards nucleophiles. | 3-(Bromomethyl)benzoate salt, and products of nucleophilic substitution. | [4] |

| Acidic Conditions | The ester group can undergo acid-catalyzed hydrolysis. | 3-(Bromomethyl)benzoic acid and methanol. | [4] |

| Nucleophiles | The benzylic bromide is a good electrophile and readily undergoes Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols, azides).[4] | Products of nucleophilic substitution at the benzylic position. | [4] |

| Light | Potentially light-sensitive. | Not specified, but photodecomposition is possible. | [6] |

Key Signaling and Degradation Pathways

The primary degradation pathways for this compound involve hydrolysis of the ester and nucleophilic substitution at the benzylic bromide.

Caption: Hydrolysis pathways of this compound.

Caption: General nucleophilic substitution at the benzylic position.

Experimental Protocols

Determination of Quantitative Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (chemically compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

Solvent Addition: Accurately dispense a known volume of each selected organic solvent into the vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours).

-

Sample Collection: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated HPLC method. A standard calibration curve should be prepared to ensure accurate quantification.

-

Data Reporting: Express the solubility in terms of mass per volume (e.g., mg/mL or g/L) at the specified temperature.

Caption: Workflow for quantitative solubility determination.

Assessment of Chemical Stability (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Hydrolytic Stability:

-

Acidic: Mix the stock solution with 0.1 M HCl.

-

Neutral: Mix the stock solution with purified water.

-

Basic: Mix the stock solution with 0.1 M NaOH.

-

Incubate these solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Stability: Mix the stock solution with a solution of 3% H₂O₂. Keep the solution at room temperature and protected from light. Collect samples at various time points.

-

Thermal Stability: Expose a known quantity of solid this compound to dry heat (e.g., 80 °C) in an oven. At specified intervals, withdraw samples, dissolve them in a suitable solvent, and analyze.

-

Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by a stability-indicating HPLC method. The use of a PDA or MS detector will aid in the identification of degradation products.

Caption: Workflow for forced degradation stability study.

References

- 1. This compound CAS#: 1129-28-8 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 1129-28-8 [chemicalbook.com]

- 4. This compound | High-Purity | RUO [benchchem.com]

- 5. This compound 97 1129-28-8 [sigmaaldrich.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

In-Depth Technical Guide: Hazards and Safety Precautions for Handling Methyl 3-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with Methyl 3-(bromomethyl)benzoate (CAS No. 1129-28-8). The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Appearance | Solid | [1][2] |

| Melting Point | 41-45 °C (lit.) | [1][2] |

| Boiling Point | 112-114 °C / 3 mmHg (lit.) | [1][2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity, skin corrosion, and the potential for skin sensitization.[1][3]

| Hazard Classification | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed |

| Skin Corrosion | Category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | Category 1 | Danger | H317: May cause an allergic skin reaction |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following internationally recognized OECD guidelines represent the standard methodologies for assessing its primary hazards.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.[4] The principle involves a stepwise procedure where a small number of animals are dosed. The outcome of each step determines the dosage for the subsequent step. This approach minimizes the number of animals required while still allowing for classification of the substance according to the Globally Harmonised System (GHS).[4]

Methodology:

-

Animals: Typically, young adult rats of a single sex (usually females) are used.[5]

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Stepwise Procedure:

-

A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Three animals are used in the first step.

-

If mortality occurs, the test is stopped, and the substance is classified. If no mortality occurs, the next higher dose level is tested in another group of three animals.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)

This in vitro test method is used to assess the skin corrosion potential of a chemical by using a reconstructed human epidermis model.[7][8][9] The principle is that corrosive substances will cause a decrease in cell viability in the reconstructed skin tissue.[10]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.[7]

-

Application of Test Substance: The test chemical is applied topically to the surface of the skin model.[10]

-

Exposure Times: Tissues are exposed to the chemical for specific time points, typically 3 minutes and 1 hour.[9]

-

Viability Assessment: After exposure, the tissues are rinsed, and cell viability is determined using a colorimetric assay, most commonly the MTT assay. The MTT is converted by viable cells into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[9]

-

Classification: A substance is identified as corrosive if the cell viability falls below certain thresholds at the specified time points. For example, if the viability is less than 50% after a 3-minute exposure or less than 15% after a 1-hour exposure.[9]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Guideline 442B)

The LLNA is an in vivo method used to determine the skin sensitization potential of a substance.[1][11] The underlying principle is that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[11][12]

Methodology:

-

Animals: Typically, mice are used for this assay.[1]

-

Application of Test Substance: The test substance is applied to the dorsal surface of the ears of the mice for a specified number of consecutive days.

-

Dose Groups: A minimum of three concentrations of the test substance are used, along with a negative control (vehicle only) and a positive control.[11]

-

Measurement of Proliferation: Lymphocyte proliferation is measured. The original method used radioactive labeling (3H-methyl thymidine), but non-radioactive alternatives, such as the BrdU-ELISA method, are now more common.[1][13] In the BrdU-ELISA method, a thymidine (B127349) analog (BrdU) is injected, and its incorporation into the DNA of proliferating cells is quantified using an ELISA.[13]

-

Calculation of Stimulation Index (SI): The level of proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer (B1316253) if the SI is greater than or equal to a certain value (e.g., 1.6 for the BrdU-ELISA method).[13]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn when handling this chemical.[1]

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Handling and Storage Procedures

Caption: Safe handling and storage procedures for this compound.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures

The following diagram outlines the recommended first-aid procedures for different routes of exposure.

Caption: First-aid procedures for exposure to this compound.

Accidental Release Measures

A spill of this compound should be handled with caution and in accordance with the following workflow.

Caption: Workflow for responding to a spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with local, regional, and national hazardous waste regulations. It is recommended to dispose of this material via a licensed chemical destruction plant.

References

- 1. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 2. agc-chemicals.com [agc-chemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. scribd.com [scribd.com]

- 7. iivs.org [iivs.org]

- 8. scantox.com [scantox.com]

- 9. senzagen.com [senzagen.com]

- 10. oecd.org [oecd.org]

- 11. ftp.cdc.gov [ftp.cdc.gov]

- 12. onesearch.neu.edu [onesearch.neu.edu]

- 13. search.lib.asu.edu [search.lib.asu.edu]

A Technical Guide to Sourcing High-Purity Methyl 3-(bromomethyl)benzoate for Research and Development

Introduction

Methyl 3-(bromomethyl)benzoate (CAS No. 1129-28-8) is a pivotal bifunctional reagent in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its structure incorporates both a reactive benzyl (B1604629) bromide moiety, which is an excellent electrophile for nucleophilic substitution, and a methyl ester group that can be further manipulated.[1] This dual reactivity makes it an essential building block for introducing the 3-(methoxycarbonyl)benzyl group into a wide array of complex molecules, including kinase inhibitors, receptor antagonists, and ligands for catalysis.[1] Given its role as a key starting material, the procurement of high-purity this compound is critical to ensure the reliability and success of sensitive synthetic applications.[1] This guide provides an in-depth overview of commercial suppliers, quality specifications, and essential experimental protocols for its evaluation.

Commercial Suppliers and Purity Levels

A number of chemical suppliers offer this compound in various grades, catering to different research and development needs. Purity is a key differentiator, with most reputable suppliers providing material that is 95% pure or higher, as determined by Gas Chromatography (GC) or other analytical techniques. Below is a summary of prominent commercial sources.

| Supplier | Reported Purity/Assay | Catalog Number (Example) | Reference |

| Sigma-Aldrich | 97% | 648116 | |

| Thermo Scientific | ≥96.0% (GC) | A11826.14 | [2] |

| TCI (via CymitQuimica) | >97.0% (GC) | B2224 | [3] |

| BLD Pharm | Purity specifications available | 1129-28-8 | [4] |

| Shaanxi Dideu Medichem Co. Ltd. | 99.0% | N/A | [5] |

| Hebei Fengjia New Material Co., Ltd. | 99% | N/A | [5] |

| Benchchem | High-Purity (RUO) | B073705 | [1] |

Physicochemical Properties and Specifications

Ensuring the identity and quality of this compound is paramount. The compound is typically a white to pale cream or yellowish solid at room temperature.[2][6] Key physical and chemical properties are summarized below, compiled from various supplier data sheets.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [5] |

| Molecular Weight | 229.07 g/mol | |

| Melting Point | 41-45 °C (lit.) | |

| Boiling Point | 112-114 °C at 3 mmHg (lit.) | [5] |

| Appearance | White to pale cream crystals or powder | [2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [4][5] |

Experimental Protocols

Synthesis: Radical Bromination of Methyl m-Toluate

The most common industrial synthesis of this compound involves the side-chain radical bromination of methyl m-toluate.[1] This method is efficient and selective for the benzylic position.

Objective: To synthesize this compound from methyl m-toluate.

Materials:

-

Methyl m-toluate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator[6]

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent[6]

-

Triethyl phosphate (B84403) (for purification/workup)[6]

Procedure:

-

In a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl m-toluate (1.0 eq.) in carbon tetrachloride.[5][6]

-

Add the radical initiator, AIBN (e.g., 0.05-0.1 eq.), to the solution.[5]

-

Carefully add N-Bromosuccinimide (NBS) (1.1-1.2 eq.) to the mixture. The addition may be done in portions to control the reaction rate.[6]

-

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for several hours (e.g., 5-16 hours).[5][6]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture such as cyclohexane/ethyl acetate (B1210297) (5:1).[5]

-

Upon completion, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.[1][5]

-

The filtrate is concentrated under reduced pressure (rotary evaporation) to yield the crude product, often as a yellowish oil.[5][6]

-

Further purification can be achieved via flash chromatography on silica (B1680970) gel if necessary to remove unreacted starting material or di-brominated byproducts.[6]

Quality Control: Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method cited by suppliers for assaying the purity of this compound.[2][3]

Objective: To determine the purity of a this compound sample.

Instrumentation & Consumables:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).

-

High-purity carrier gas (e.g., Helium or Nitrogen).

-

Volumetric flasks and appropriate solvent (e.g., Dichloromethane or Ethyl Acetate) for sample preparation.

-

Certified reference standard of this compound (if available, for quantitative analysis).

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent in a volumetric flask to a known concentration (e.g., 1 mg/mL).

-

GC Method Parameters (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Carrier Gas Flow: Set to an appropriate flow rate for the column dimensions.

-

Injection Volume: 1 µL.

-

-

Analysis: Inject the prepared sample solution into the GC.

-

Data Processing: Integrate the peaks in the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). This provides a measure of purity against other volatile components. For higher accuracy, a quantitative analysis using a reference standard and calibration curve is recommended. Advanced techniques like LC-MS may be employed for the detection of trace-level genotoxic impurities.[7]

Visualizations: Synthesis and Procurement Workflows

The following diagrams illustrate the key chemical synthesis pathway and a typical workflow for procuring and qualifying this critical reagent in a professional setting.

Caption: Primary synthesis route for this compound.

Caption: Logical workflow for sourcing and qualifying high-purity reagents.

References

- 1. This compound | High-Purity | RUO [benchchem.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1129-28-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1129-28-8 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(bromomethyl)benzoate is a versatile bifunctional reagent that serves as a crucial building block in a wide array of synthetic organic chemistry applications, particularly in the realm of medicinal chemistry and materials science.[1] Its utility stems from the presence of two key reactive sites: an electrophilic benzyl (B1604629) bromide moiety and a methyl ester group. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, complete with experimental protocols and quantitative data.

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [2][3][4] |

| Molecular Weight | 229.07 g/mol | [2][3][4] |

| CAS Number | 1129-28-8 | [2][4][5] |

| Melting Point | 41-47 °C | [2][3] |

| Boiling Point | 112-114 °C at 3 mmHg | [2][3] |

| Appearance | White crystalline powder or crystals | [2] |

| Solubility | Slightly soluble in water | [2] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the radical bromination of the methyl group of methyl m-toluate.[1] This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a nonpolar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1][2][6]

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

The underlying chemical transformation involves a free radical chain mechanism, as illustrated in the following diagram:

Caption: Simplified radical chain mechanism for the bromination of methyl m-toluate.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, with variations in the radical initiator used.

Protocol 1: Synthesis using AIBN as the initiator [2][6]

-

Reaction Setup: In a dry 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7.9 g of methyl m-toluate in 30 mL of carbon tetrachloride (CCl₄).[2]

-

Addition of Reagents: To the solution, add 0.23 g of AIBN and 9.36 g of N-bromosuccinimide (NBS). The NBS can be added in portions over 2-3 hours.[2]

-

Reaction Conditions: Heat the reaction mixture to 70°C and maintain it at this temperature. The reaction progress can be monitored by observing the color change from yellow to orange and finally to white. Thin-layer chromatography (TLC) using an eluent of cyclohexane/ethyl acetate (B1210297) (5:1) can also be used to monitor the reaction's completion.[2]

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide and any unreacted NBS. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

Yield: This procedure can yield up to 95% of this compound as a yellow oily product.[2]

Protocol 2: Synthesis using Benzoyl Peroxide as the initiator [1][6]

-

Reaction Setup: To a solution of 180 g (1.2 mol) of methyl m-toluate in 2 L of CCl₄, add 235 g (1.32 mol) of N-bromosuccinimide.[6]

-

Addition of Reagents: Add 18 g of benzoyl peroxide in portions at 50°C.[6]

-

Work-up and Purification: After cooling the mixture to 40°C, filter off the solid succinimide. The filtrate is then concentrated under reduced pressure to give the product.[6]

-

Yield: This method has been reported to yield 91% of this compound as a light yellow liquid.[1][6]

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions.[1] The benzylic position enhances its susceptibility to nucleophilic attack, typically proceeding via an Sₙ2 mechanism.[1] This reactivity allows for the facile introduction of a functionalized benzyl group into a wide range of molecules.

Caption: General Sₙ2 nucleophilic substitution reaction of this compound.

This versatile reactivity makes this compound a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It is frequently used in the construction of pharmaceutical scaffolds.[1] The ability to introduce substituted benzyl motifs is particularly important in the development of kinase inhibitors, receptor agonists, and antagonists.[1] Its isomer, methyl 4-(bromomethyl)benzoate, is a key intermediate in the synthesis of the anticancer drug Imatinib.[7]

-

Heterocycle Synthesis: The compound serves as an important electrophile for the alkylation of nucleophilic centers, such as nitrogen atoms within heterocyclic systems, enabling the construction of more complex cyclic and polycyclic architectures.[1]

-

Materials Science: It is a precursor in the synthesis of ligands for catalysis and in the development of materials like metal-organic frameworks (MOFs) and polymers, where the benzoate (B1203000) moiety can impart structural rigidity.[1]

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of this compound.

-

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating its structure.[1] The key expected signals would be a singlet for the methyl ester protons, a singlet for the benzylic methylene (B1212753) protons, and multiplets for the aromatic protons. A spectrum in DMSO-d₆ is available in public databases.[8]

-

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework of the molecule.[1]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in organic chemistry. Its straightforward synthesis via radical bromination of methyl m-toluate and the predictable reactivity of its benzylic bromide group make it an indispensable tool for researchers and professionals in drug discovery and materials science. The detailed protocols and data presented in this guide offer a solid foundation for its effective utilization in various synthetic endeavors.

References

- 1. This compound | High-Purity | RUO [benchchem.com]

- 2. This compound | 1129-28-8 [chemicalbook.com]

- 3. 3-(溴甲基)苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. innospk.com [innospk.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of Methyl 3-(bromomethyl)benzoate

For Immediate Release

A comprehensive technical guide detailing the historical development and synthetic methodologies for Methyl 3-(bromomethyl)benzoate, a crucial intermediate in pharmaceutical and materials science research. This document provides researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, supported by quantitative data, detailed experimental protocols, and process visualizations.

Abstract

This compound is a versatile bifunctional molecule widely employed in organic synthesis as a precursor to a vast array of more complex chemical structures. Its utility stems from the presence of two key reactive sites: a methyl ester that can be readily hydrolyzed or transformed, and a benzylic bromide that serves as an excellent electrophile for nucleophilic substitution and cross-coupling reactions. This in-depth technical guide traces the historical development of the synthesis of this compound, focusing on the pivotal role of free-radical benzylic bromination. It provides a detailed examination of the prevalent synthetic routes, complete with tabulated quantitative data and explicit experimental protocols for key reactions. Furthermore, this guide incorporates visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.

A Historical Perspective: The Dawn of Selective Benzylic Bromination

The synthesis of this compound is intrinsically linked to the broader history of benzylic bromination. While early methods for halogenation existed, they often lacked selectivity, leading to mixtures of products. The true advent of efficient and selective benzylic bromination, and by extension, a reliable route to compounds like this compound, came with the development of the Wohl-Ziegler reaction.

In 1919, Alfred Wohl first reported the use of N-bromoacetamide for the allylic bromination of olefins. However, it was Karl Ziegler's extensive work in 1942, utilizing N-bromosuccinimide (NBS) as a stable and selective brominating agent in the presence of a radical initiator, that revolutionized the field. This method, now famously known as the Wohl-Ziegler reaction, provided a mild and efficient way to introduce a bromine atom at the benzylic position of alkyl-substituted aromatic compounds, paving the way for the routine synthesis of essential building blocks like this compound. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen, which is weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.

While a singular, seminal publication detailing the absolute first synthesis of this compound is not readily identifiable in historical archives, its widespread availability and use in the latter half of the 20th century are a direct consequence of the robustness and reliability of the Wohl-Ziegler reaction.

Primary Synthetic Pathways

The synthesis of this compound is predominantly achieved through two main strategies: the direct bromination of a methyl-substituted precursor or the esterification of a pre-brominated benzoic acid.

Free-Radical Bromination of Methyl m-toluate

The most common and industrially scalable method for the synthesis of this compound is the free-radical bromination of methyl m-toluate.[1] This reaction leverages the principles of the Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (historically) or more modern alternatives like cyclohexane (B81311) or acetonitrile.

Esterification of 3-(Bromomethyl)benzoic Acid

An alternative synthetic route involves the esterification of 3-(bromomethyl)benzoic acid with methanol (B129727). This approach is typically employed when the carboxylic acid precursor is more readily available or when the desired ester is difficult to purify from the bromination reaction mixture. The esterification can be carried out under acidic conditions (Fischer esterification) using a catalyst like sulfuric acid, or through conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with methanol.

Quantitative Data Presentation

The following tables summarize quantitative data from various reported syntheses of this compound and its immediate precursors.

Table 1: Synthesis of this compound via Bromination of Methyl m-toluate

| Starting Material | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl m-toluate | NBS | Benzoyl Peroxide | CCl₄ | Reflux | 5 | 91 | [1] |

| Methyl m-toluate | NBS | AIBN | CCl₄ | Reflux | 5 | 94 | [1] |

| Methyl m-toluate | NBS | AIBN | Cyclohexane | Reflux | 16 | 10 | |

| Methyl m-toluate | NBS | Benzoyl Peroxide | CCl₄ | 50 then Reflux | 5 | 91 |

Table 2: Synthesis of 3-(Bromomethyl)benzoic Acid via Bromination of m-Toluic Acid

| Starting Material | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| m-Toluic Acid | NBS | tert-Butyl peroxybenzoate | CCl₄ | Reflux | Overnight | 53 | [2] |

Table 3: Synthesis of this compound via Esterification

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-(Bromomethyl)benzoic Acid | Methanol | Thionyl Chloride | - | 25 then Reflux | 1 | 94 |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Wohl-Ziegler Bromination with AIBN

Materials:

-

Methyl 3-methylbenzoate (B1238549) (methyl m-toluate)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

A solution of methyl 3-methylbenzoate (47 g, 0.31 mol) in CCl₄ (200 mL) is heated to reflux in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

AIBN (2.6 g) is added in one portion to the refluxing solution.

-

NBS (67 g, 0.38 mol) is then added carefully in portions over a period of 2 hours.

-

The reaction mixture is maintained at reflux for an additional 5 hours.

-

After cooling to room temperature, the mixture is filtered to remove the succinimide by-product.

-

The filtrate is concentrated under reduced pressure to yield this compound as a yellowish oil (67 g, 94% yield).

Protocol 2: Synthesis of this compound via Wohl-Ziegler Bromination with Benzoyl Peroxide

Materials:

-

Methyl m-toluate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

Procedure:

-

To a mixture of methyl m-toluate (180 g, 1.2 mol) and NBS (235 g, 1.32 mol) in CCl₄ (2 L) is added benzoyl peroxide (18 g) in portions at 50°C.

-

The mixture is then heated to reflux for 5 hours.

-

The reaction mixture is allowed to cool to 40°C, and the solid succinimide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to give this compound as a light yellow liquid (252 g, 91% yield).

Protocol 3: Synthesis of this compound via Esterification of 3-(Bromomethyl)benzoic Acid

Materials:

-

3-(Bromomethyl)benzoic acid

-

Methanol

-

Thionyl chloride

Procedure:

-

To a solution of 3-(bromomethyl)benzoic acid (1 g, 4.6 mmol) in methanol (20 mL) at 25°C is added thionyl chloride (1.1 g, 9.3 mmol) dropwise.

-

The reaction mixture is then refluxed for 1 hour.

-

The methanol is removed under reduced pressure to obtain a crude sticky mass.

-

The crude product is diluted with ethyl acetate (B1210297) and washed with water.

-

The organic layer is dried over sodium sulfate (B86663) and concentrated under reduced pressure to obtain 3-(bromomethyl)benzoic acid methyl ester as a light yellow oil (1.0 g, 94.0% yield).

Conclusion

The synthesis of this compound is a well-established process, with the Wohl-Ziegler bromination of methyl m-toluate being the most efficient and widely adopted method. The historical development of selective free-radical bromination was a critical enabler for the production of this and many other important synthetic intermediates. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing a solid foundation for the preparation and utilization of this versatile building block. The continued application of this compound in the development of novel pharmaceuticals and functional materials underscores its enduring importance in modern chemistry.

References

Methodological & Application

Synthetic Routes for Incorporating Methyl 3-(bromomethyl)benzoate into Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic incorporation of Methyl 3-(bromomethyl)benzoate into various chemical scaffolds. This versatile reagent serves as a key building block in medicinal chemistry and materials science, primarily utilized for introducing a functionalized benzyl (B1604629) moiety.

Application Notes

This compound is a bifunctional molecule featuring a reactive benzylic bromide and a methyl ester. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2 type) with a wide range of nucleophiles.[1] This reactivity is central to its use in constructing complex molecular architectures, particularly in the development of pharmaceutical scaffolds like kinase inhibitors and receptor antagonists.[1] The methyl ester group offers an additional site for chemical modification, such as hydrolysis to the corresponding carboxylic acid, enabling further derivatization.[1]

The primary application of this compound is the alkylation of nucleophiles. This includes, but is not limited to, amines, thiols, azides, and nitrogen-containing heterocycles.[1] Its utility is frequently demonstrated in the synthesis of ligands for catalysis and in the creation of metal-organic frameworks (MOFs).[1]

Key Synthetic Reactions and Protocols

The incorporation of the 3-(methoxycarbonyl)benzyl group from this compound into target molecules is typically achieved through nucleophilic substitution. Below are detailed protocols for common synthetic transformations.

N-Alkylation of Heterocycles

A frequent application is the alkylation of nitrogen atoms within heterocyclic rings, a crucial step in the synthesis of many biologically active compounds.

General Experimental Protocol: N-Alkylation of 1H-1,2,4-triazole

This protocol is adapted from the synthesis of methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate, illustrating the mono-alkylation concept.[2]

Reaction Scheme:

Materials:

-

This compound

-

1H-1,2,4-triazole

-

Cesium Carbonate (Cs₂CO₃)

-

Dry Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in dry acetonitrile, add 1H-1,2,4-triazole (1.1 eq) and Cesium Carbonate (2.0 eq).

-

Stir the reaction mixture at reflux for 3 hours under an inert atmosphere (e.g., Argon).[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Add water to the filtrate and extract the aqueous layer with Ethyl Acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous Sodium Sulfate, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-alkylated product.